molecular formula C11H11NO2 B7952037 2-Methyl-4-(oxetan-3-yloxy)benzonitrile

2-Methyl-4-(oxetan-3-yloxy)benzonitrile

Cat. No.: B7952037
M. Wt: 189.21 g/mol
InChI Key: SVBQDMLKNORUOL-UHFFFAOYSA-N
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Description

2-Methyl-4-(oxetan-3-yloxy)benzonitrile: is an organic compound characterized by the presence of a benzonitrile group substituted with a methyl group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(oxetan-3-yloxy)benzonitrile typically involves the formation of the oxetane ring followed by its attachment to the benzonitrile core. One common method includes the cyclization of appropriate precursors to form the oxetane ring, which is then reacted with a benzonitrile derivative under specific conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(oxetan-3-yloxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-Methyl-4-(oxetan-3-yloxy)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxetan-3-yloxy)benzonitrile involves its interaction with molecular targets through its functional groups. The oxetane ring and nitrile group can participate in various chemical interactions, influencing biological pathways and molecular processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions .

Comparison with Similar Compounds

  • 2-Methyl-4-(oxetan-3-yloxy)benzaldehyde
  • 2-Methyl-4-(oxetan-3-yloxy)benzoic acid
  • 2-Methyl-4-(oxetan-3-yloxy)benzyl alcohol

Comparison: The nitrile group allows for additional functionalization and interactions, making it a versatile compound in various research and industrial contexts .

Properties

IUPAC Name

2-methyl-4-(oxetan-3-yloxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-4-10(3-2-9(8)5-12)14-11-6-13-7-11/h2-4,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBQDMLKNORUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2COC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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